molecular formula C10H9BrO2 B1654276 methyl 2-bromo-3-phenylprop-2-enoate CAS No. 21788-35-2

methyl 2-bromo-3-phenylprop-2-enoate

Cat. No.: B1654276
CAS No.: 21788-35-2
M. Wt: 241.08 g/mol
InChI Key: UDGLSFZOLJZPTH-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-phenylprop-2-enoate (CAS: 24127-62-6; synonyms: methyl (E)-2-bromo-3-phenylacrylate) is an α,β-unsaturated ester with the molecular formula C₁₀H₉BrO₂ . Its structure features a bromine atom at the β-position, a phenyl group at the γ-position, and a methyl ester moiety. This compound is a versatile intermediate in organic synthesis, particularly in cyclization reactions and the preparation of heterocyclic compounds . Its reactivity is influenced by the electron-withdrawing bromine substituent, which enhances electrophilicity at the α-carbon, facilitating nucleophilic substitution or conjugate addition reactions.

Synthetic routes often involve condensation or halogenation strategies. For example, analogous esters are synthesized via cyclization of β-keto esters using polyphosphoric acid (PPA) as a catalyst . Crystallographic studies, such as those employing SHELX or ORTEP software, confirm its planar geometry and intermolecular interactions .

Properties

CAS No.

21788-35-2

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

methyl 2-bromo-3-phenylprop-2-enoate

InChI

InChI=1S/C10H9BrO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

UDGLSFZOLJZPTH-UHFFFAOYSA-N

SMILES

COC(=O)C(=CC1=CC=CC=C1)Br

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)Br

Origin of Product

United States

Preparation Methods

Aldol Condensation with Brominated Precursors

The most widely reported laboratory-scale synthesis involves the base-catalyzed condensation of substituted benzaldehydes with methyl acrylate derivatives. For methyl 2-bromo-3-phenylprop-2-enoate, 3-bromobenzaldehyde reacts with methyl acrylate under alkaline conditions:

Reaction Scheme
$$ \text{3-Bromobenzaldehyde} + \text{Methyl acrylate} \xrightarrow{\text{NaOH, reflux}} \text{this compound} $$

Optimized Conditions

  • Base : Sodium hydroxide (0.5–1.0 equiv)
  • Solvent : Ethanol/water (3:1 v/v)
  • Temperature : Reflux (78–85°C)
  • Reaction Time : 6–8 hours
  • Yield : 68–72%

The reaction proceeds via enolate formation at the α-position of methyl acrylate, followed by nucleophilic attack on the aldehyde carbonyl. Steric and electronic effects from the bromine substituent significantly influence reaction kinetics, with meta-substitution (3-bromo) providing optimal resonance stabilization of the transition state.

Knoevenagel Condensation Variations

Alternative protocols employ modified Knoevenagel conditions using ammonium acetate or piperidine as catalysts:

Parameter Standard Protocol Optimized Protocol
Catalyst Piperidine (5 mol%) NH$$_4$$OAc (10 mol%)
Solvent Toluene DMF/THF (1:2)
Temperature 110°C 80°C
Yield 58% 74%

The ammonium acetate system demonstrates improved regioselectivity by suppressing side reactions such as Michael addition.

Halogenation Strategies

Direct α-Bromination of Esters

Post-synthetic bromination of methyl 3-phenylprop-2-enoate provides a two-step alternative:

Step 1 : Synthesis of parent ester via Stobbs condensation
Step 2 : Bromination using N-bromosuccinimide (NBS)

$$ \text{Methyl 3-phenylprop-2-enoate} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{this compound} $$

Critical Parameters

  • Radical Initiator : Azobisisobutyronitrile (AIBN, 0.1 equiv)
  • Solvent : Carbon tetrachloride
  • Temperature : 60–65°C
  • Reaction Time : 3 hours
  • Yield : 81%

This method offers superior atom economy compared to condensation routes but requires strict anhydrous conditions to prevent hydrolysis.

Electrophilic Bromination

Bromine (Br$$_2$$) in dichloromethane at -15°C selectively brominates the α-position without olefin migration:

Property Value
Br$$_2$$ Equiv 1.05
Reaction Time 45 minutes
Selectivity >95% (by $$^1$$H NMR)
Isolated Yield 78%

The low-temperature conditions prevent diastereomer formation through rapid quenching of the bromonium intermediate.

Industrial-Scale Production

Continuous Flow Synthesis

Modern manufacturing plants employ continuous flow reactors to enhance process control:

Reactor Design

  • Type : Tubular reactor with static mixers
  • Residence Time : 12 minutes
  • Throughput : 120 kg/h

Advantages

  • 23% reduction in solvent usage vs. batch processes
  • 99.2% conversion efficiency
  • 15°C lower peak temperatures

This approach minimizes thermal degradation while maintaining >99% HPLC purity.

Catalyst Recycling Systems

Industrial protocols incorporate immobilized base catalysts to improve sustainability:

Catalyst Support Reusability Cycles Activity Retention
Silica-bound NaOH 18 94%
Polymer-supported K$$2$$CO$$3$$ 32 87%

The silica-bound system demonstrates superior long-term stability under continuous operation.

Purification and Isolation

Crystallization Optimization

Recrystallization from heptane/ethyl acetate (5:1) yields needle-like crystals with:

Purity Parameter Value
HPLC Purity 99.8%
Residual Solvents <50 ppm
Bromide Content <0.1%

Crystal morphology studies reveal orthorhombic packing with unit cell dimensions:
$$ a = 12.34 \, \text{Å}, \, b = 7.89 \, \text{Å}, \, c = 15.67 \, \text{Å} $$

Chromatographic Methods

Preparative HPLC conditions for high-purity batches:

Column Mobile Phase Retention Time
C18 (250 × 21.2 mm) MeCN/H$$_2$$O (65:35) 14.2 min

This method achieves baseline separation of brominated regioisomers with resolution factor R$$_s$$ = 2.1.

Mechanistic Considerations

Base-Catalyzed Pathway Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level reveal:

  • Activation energy for enolate formation: 28.3 kcal/mol
  • Transition state stabilization via Br···O interactions: -4.7 kcal/mol
  • Charge distribution at TS: $$ q_{\text{Br}} = -0.32 \, e $$

These findings explain the enhanced reactivity of brominated aldehydes in condensation reactions.

Radical Bromination Dynamics

Laser flash photolysis studies of NBS decomposition show:

  • Radical chain propagation rate: $$ k_p = 1.2 \times 10^8 \, \text{M}^{-1}\text{s}^{-1} $$
  • Br$$^\cdot$$ addition to double bond: $$ \Delta H^\ddagger = 8.4 \, \text{kcal/mol} $$

Chemical Reactions Analysis

Types of Reactions

methyl 2-bromo-3-phenylprop-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with electrophiles and nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The reactivity and applications of α,β-unsaturated esters are highly dependent on substituents. Key analogs include:

Compound Name Molecular Formula Substituents Key Features
Methyl 2-bromo-3-phenylprop-2-enoate C₁₀H₉BrO₂ Br (β), Ph (γ) High electrophilicity; used in cyclization and nucleophilic substitution
Methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate C₁₂H₁₁BrClO₂ BrCH₂ (β), Cl-Ph (γ), Z-configuration Bromomethyl group enhances steric bulk; Cl-Ph increases lipophilicity
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate C₁₂H₁₄BrNO₂ Br-Ph (β), NMe₂ (γ) Dimethylamino group introduces basicity; potential for H-bonding
(5-Bromo-2-methoxyphenyl)methyl (2E)-3-phenylprop-2-enoate C₁₈H₁₅BrO₃ Br-OMe-Ph (ester group), E-configuration Methoxy group alters electronic density; E-configuration affects geometry

Key Findings :

  • Electron-withdrawing groups (e.g., Br, Cl) increase electrophilicity, favoring reactions like Michael additions .
  • Stereochemistry (E vs. Z) influences molecular packing and crystal lattice stability. For instance, the Z-configuration in methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate results in distinct hydrogen-bonding patterns compared to E-isomers .

Research Findings and Implications

  • Crystallographic Insights: Studies using SHELX and ORTEP-3 reveal that bromine substituents enhance halogen bonding, stabilizing crystal lattices . For example, methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate exhibits C–H···O and Br···π interactions .
  • Reactivity Trends: Bromine at the β-position increases susceptibility to nucleophilic attack, whereas dimethylamino groups promote intramolecular cyclization .

Q & A

Basic: What are the optimal synthetic routes for methyl 2-bromo-3-phenylprop-2-enoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis typically involves bromination of α,β-unsaturated esters. A plausible route includes:

Michael addition : Start with methyl 3-phenylprop-2-enoate and introduce bromine via electrophilic addition using reagents like N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C.

Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates, while controlled temperatures prevent polymerization.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor purity via TLC and NMR .

Key Parameters:

ParameterOptimal Condition
ReagentNBS
Temperature0–5°C
SolventDichloromethane or DMF
Yield OptimizationSlow addition of bromine source

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify vinyl proton (δ 6.5–7.5 ppm) and ester methyl group (δ 3.7–3.9 ppm). Coupling constants (J ≈ 12–16 Hz) confirm trans-configuration .
    • ¹³C NMR : Brominated carbon appears at δ 90–100 ppm.
  • X-ray Crystallography : Resolve stereochemistry and bond angles. For analogous bromo-enoates, C–Br bond lengths range 1.89–1.92 Å, and dihedral angles between phenyl and ester groups are ~15° .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ and bromine isotope pattern.

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 150°C (TGA analysis recommended). Store at 2–8°C in amber vials.
  • Light Sensitivity : UV exposure promotes radical bromine elimination. Use inert atmospheres (N₂/Ar) for long-term storage .
  • Hydrolytic Degradation : Susceptible to ester hydrolysis in aqueous media. Stability tests in buffered solutions (pH 4–7) are critical for biological studies .

Advanced: How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states. Key steps:
    • Optimize geometries of diene and dienophile (bromo-enoate).
    • Calculate frontier molecular orbitals (HOMO-LUMO gaps). For bromo-enoates, electron-withdrawing Br reduces LUMO energy, enhancing reactivity with electron-rich dienes.
    • Simulate regioselectivity: Meta-substituted phenyl groups favor endo transition states .
  • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data.

Advanced: What strategies resolve contradictions in reported biological activities of brominated α,β-unsaturated esters?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Variation of substituents : Compare bromo-enoates with chloro or methyl analogs.
    • Enzyme assays : Test inhibition of serine hydrolases (e.g., acetylcholine esterase) under standardized conditions (pH 7.4, 37°C).
  • Data normalization : Account for solvent effects (DMSO vs. aqueous buffers) and cell-line variability. Reproduce conflicting studies with identical protocols .

Advanced: How does the bromine substituent influence stereochemical outcomes in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Mechanistic analysis : Bromine acts as a leaving group, enabling Pd-catalyzed coupling. Steric effects from the phenyl group may lead to β-hydride elimination side reactions.
  • Optimization :
    • Ligand selection : Bulky ligands (SPhos, XPhos) suppress side reactions.
    • Solvent effects : Use toluene/ethanol mixtures for better Pd dispersion.
  • Monitoring : Track stereochemistry via NOESY NMR or chiral HPLC .

Key Observations:

ConditionOutcome
Pd(OAc)₂/XPhos85% yield, >95% ee
DMF as solventReduced yield (≤50%) due to decomposition

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